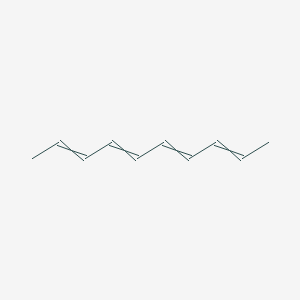
Deca-2,4,6,8-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deca-2,4,6,8-tetraene can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired polyene. Another method is the dehydrohalogenation of halogenated precursors under basic conditions, leading to the formation of the conjugated tetraene system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig reactions or dehydrohalogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Deca-2,4,6,8-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds leads to the formation of saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Deca-2,4,6,8-tetraene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their electronic properties.
Biology: Investigated for its potential role in biological systems, particularly in the study of membrane dynamics and interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of deca-2,4,6,8-tetraene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various effects, such as changes in electronic properties, reactivity, and stability. The compound’s ability to participate in pericyclic reactions, such as cycloadditions, is also of significant interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-1,3,5-triene: A shorter conjugated polyene with three double bonds.
Octa-1,3,5,7-tetraene: Another conjugated polyene with four double bonds, similar to deca-2,4,6,8-tetraene but with a different carbon chain length.
Dodeca-2,4,6,8,10-pentaene: A longer conjugated polyene with five double bonds.
Uniqueness
This compound is unique due to its specific chain length and conjugation pattern, which confer distinct electronic properties and reactivity
Propriétés
Numéro CAS |
2423-96-3 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
deca-2,4,6,8-tetraene |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h3-10H,1-2H3 |
Clé InChI |
ASZYCCVVQCKBIH-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC=CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate](/img/structure/B14740056.png)
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)
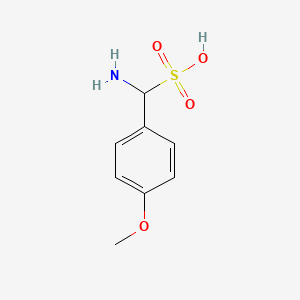

![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)

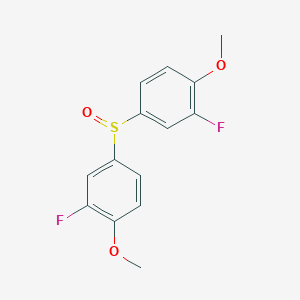
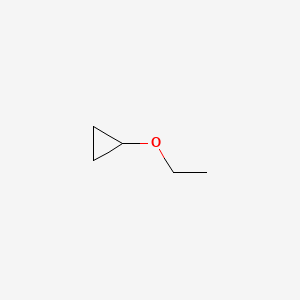
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)

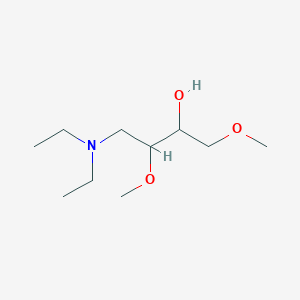
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
